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Phenoxyphenoxy)pyrrolidine HCl

Cat. No.: B12285746

Get Quote

Executive Summary
(R)-3-(4-Phenoxyphenoxy)pyrrolidine (CAS: 942304-30-5 for HCl salt) is a high-value chiral

intermediate characterized by a pyrrolidine core substituted at the 3-position with a

phenoxyphenyl ether moiety. Unlike its piperidine analog—which is the key scaffold for the BTK

inhibitor Ibrutinib—this pyrrolidine derivative serves a distinct role in medicinal chemistry. It acts

as a potent scaffold for Leukotriene A4 Hydrolase (LTA4H) inhibitors and is utilized in diversity-

oriented synthesis to probe structure-activity relationships (SAR) where a contracted ring size

(5-membered vs. 6-membered) is required to optimize binding affinity and metabolic stability.

Structural & Physicochemical Profile
The molecule features a single chiral center at the C3 position of the pyrrolidine ring. The (R)-

configuration is critical for biological recognition, often dictating the stereospecific fit within

enzyme active sites such as the LTA4H hydrophobic tunnel.
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Property Specification

IUPAC Name (3R)-3-(4-phenoxyphenoxy)pyrrolidine

Molecular Formula C₁₆H₁₇NO₂

Molecular Weight
255.31 g/mol (Free base) / 291.77 g/mol (HCl

salt)

Chirality (R)-Enantiomer

Key Functionality
Secondary Amine (Nucleophile), Diaryl Ether

(Lipophilic Anchor)

pKa (Calc.) ~9.5 (Pyrrolidine nitrogen)

LogP (Calc.) ~3.2 (High lipophilicity due to phenoxy group)

Structural Significance[2]
Conformational Restriction: The 5-membered pyrrolidine ring imposes a distinct vector on the

substituent compared to flexible alkyl chains or 6-membered piperidines, often improving

selectivity for narrow binding pockets.

Ether Linkage: The phenoxy ether provides metabolic stability (unlike esters) and rotational

freedom to adapt to hydrophobic domains in target proteins.

Synthetic Routes & Process Chemistry
The synthesis of (R)-3-(4-Phenoxyphenoxy)pyrrolidine relies on the Mitsunobu reaction, a

powerful tool for inverting stereochemistry while forming carbon-oxygen bonds. This route

ensures high enantiomeric excess (ee) by starting from the commercially available (S)-N-Boc-

3-pyrrolidinol.

Reaction Logic (Causality)
Inversion of Configuration: The Mitsunobu reaction proceeds with Walden inversion. To

obtain the (R)-product, one must start with the (S)-alcohol.
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Boc-Protection: The secondary amine must be protected (e.g., Boc) to prevent N-alkylation

and ensure chemoselectivity toward the oxygen nucleophile.

Experimental Protocol: Self-Validating Workflow
Objective: Synthesis of (R)-3-(4-Phenoxyphenoxy)pyrrolidine Hydrochloride.

Step 1: Mitsunobu Coupling[1]
Reagents: (S)-1-Boc-3-pyrrolidinol (1.0 eq), 4-Phenoxyphenol (1.1 eq), Triphenylphosphine

(PPh₃, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq).

Solvent: Anhydrous THF (0.1 M concentration).

Protocol:

Charge (S)-1-Boc-3-pyrrolidinol, 4-phenoxyphenol, and PPh₃ into a dry reactor under

nitrogen.

Dissolve in anhydrous THF and cool to 0°C.

Add DIAD dropwise over 30 minutes. Control: Maintain temp < 5°C to minimize side

reactions.

Warm to room temperature and stir for 12–16 hours.

Validation: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. Look for disappearance of

phenol.

Workup: Concentrate solvent. Triturate with cold diethyl ether/hexane to precipitate

triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography

to yield (R)-1-Boc-3-(4-phenoxyphenoxy)pyrrolidine.

Step 2: Deprotection
Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.

Protocol:
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Dissolve the Boc-intermediate in Dioxane (or DCM).

Add 4M HCl in Dioxane (5 eq) at 0°C.

Stir at room temperature for 2–4 hours.

Validation: LC-MS should show mass peak [M+H]⁺ = 256.1.

Isolation: Concentrate to dryness. Triturate with diethyl ether to obtain the white solid HCl

salt.

Visualization: Synthetic Pathway
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Caption: Stereoselective synthesis via Mitsunobu inversion. Note the transition from (S)-alcohol

to (R)-ether.

Application in Drug Discovery: LTA4H Inhibition
While structurally distinct from the Ibrutinib intermediate, this pyrrolidine scaffold is a validated

pharmacophore for inhibiting Leukotriene A4 Hydrolase (LTA4H).

Mechanism of Action
LTA4H is a bifunctional enzyme with epoxide hydrolase activity that converts unstable LTA4 into

the potent inflammatory mediator LTB4.[2]
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Binding Mode: The phenoxyphenyl group acts as a "lipophilic anchor," penetrating the

hydrophobic tunnel of the LTA4H active site.

Chiral Recognition: The (R)-pyrrolidine amine forms a critical salt bridge or hydrogen bond

with acidic residues (e.g., Glu/Asp) near the entrance of the catalytic pocket, positioning the

ether oxygen to disrupt the zinc-dependent hydrolysis of LTA4.

Pathway Visualization
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Caption: Intervention point of the pyrrolidine inhibitor within the Arachidonic Acid cascade.

Quality Control & Analytics
To ensure the integrity of this chiral building block for library synthesis or biological assays, the

following QC parameters are mandatory.
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Test Method Acceptance Criteria

Purity
HPLC (C18 Column, ACN/H2O

gradient)
> 98.0% Area

Chiral Purity
Chiral HPLC (e.g., Chiralpak

AD-H or IA)
> 99.0% ee

Identity ¹H NMR (400 MHz, DMSO-d₆) Conforms to structure

Residual Solvent GC-Headspace < ICH Limits (THF, Dioxane)

Chiral HPLC Method Example:

Column: Chiralpak IA (4.6 x 250 mm, 5 µm)

Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)

Flow Rate: 1.0 mL/min[3]

Detection: UV @ 254 nm[3]

Rationale: The basic modifier (diethylamine) is essential to suppress tailing of the secondary

amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review
[mdpi.com]

2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

3. researchgate.net [researchgate.net]

4. tcichemicals.com [tcichemicals.com]

5. masterorganicchemistry.com [masterorganicchemistry.com]

6. Mitsunobu Reaction [organic-chemistry.org]

To cite this document: BenchChem. [Technical Guide: (R)-3-(4-Phenoxyphenoxy)pyrrolidine
as a Chiral Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12285746/docs#technical-guide-r-3-4-
phenoxyphenoxy-pyrrolidine-as-a-chiral-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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